Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate is a chemical compound with significant relevance in research and development. Its molecular formula is and it has a molecular weight of approximately 212.20 g/mol. The compound is commonly utilized in various scientific applications, particularly in the synthesis of other chemical entities and as a potential pharmacological agent due to its structural properties.
This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can be sourced from chemical suppliers such as BenchChem and is often used in laboratory settings for research purposes .
The synthesis of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate typically involves the reaction of pyrazole derivatives with suitable esterifying agents. One common method includes:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular structure of methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can be represented using various notations:
InChI=1S/C9H12N2O4/c1-14-8(12)4-6-11-5-3-7(10-11)9(13)15-2/h3,5H,4,6H2,1-2H3
HEVWHYKBFFLFGJ-UHFFFAOYSA-N
COC(=O)CCN1C=CC(=N1)C(=O)OC
These representations highlight the compound's functional groups, including a methoxy group, a carboxylate group, and a pyrazole ring structure .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
These reactions are crucial for further modifications and applications in synthetic organic chemistry .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in laboratory settings .
Methyl 1-(3-methoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate serves multiple purposes in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: